molecular formula C12H17NO B1427948 N-[(3-methoxyphenyl)methyl]cyclobutanamine CAS No. 1249326-69-9

N-[(3-methoxyphenyl)methyl]cyclobutanamine

Cat. No.: B1427948
CAS No.: 1249326-69-9
M. Wt: 191.27 g/mol
InChI Key: HEHUYNQVTDQRDM-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]cyclobutanamine is a small molecule drug that has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of cyclobutanamine compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 3-methoxybenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction can produce different amine derivatives .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]cyclobutanamine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has been investigated for its potential therapeutic effects in various medical conditions, including neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may have potential as a therapeutic agent for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]cyclobutanamine: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.

    N-[(2-methoxyphenyl)methyl]cyclobutanamine: Another similar compound with the methoxy group at the 2-position.

Uniqueness

N-[(3-methoxyphenyl)methyl]cyclobutanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it a distinct and valuable compound for research and development .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-2-4-10(8-12)9-13-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUYNQVTDQRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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